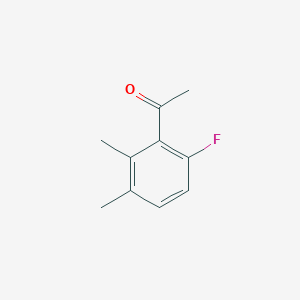
2',3'-Dimethyl-6'-fluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dimethyl-6’-fluoroacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methyl groups and one fluoro group attached to the benzene ring, along with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-6’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of Grignard reagents. In this approach, 2,3-dimethylfluorobenzene is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with acetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-6’-fluoroacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dimethyl-6’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Dimethyl-6’-fluoroacetophenone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dimethyl-6’-fluoroacetophenone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
2’,3’-Dimethyl-6’-fluoroacetophenone can be compared with other acetophenone derivatives, such as:
2’,3’-Dimethylacetophenone: Lacks the fluoro group, resulting in different reactivity and properties.
6’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,3’-Dimethyl-4’-fluoroacetophenone: The position of the fluoro group is different, leading to variations in chemical behavior.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1-(6-fluoro-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3 |
Clave InChI |
RUJIJGIJXSGFPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


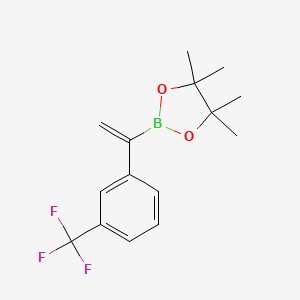
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)
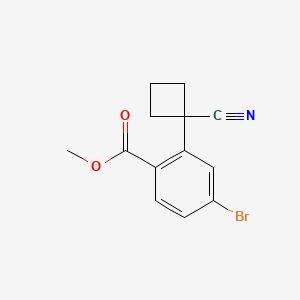

![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)



![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
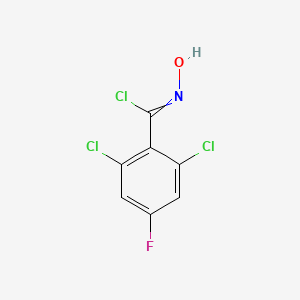
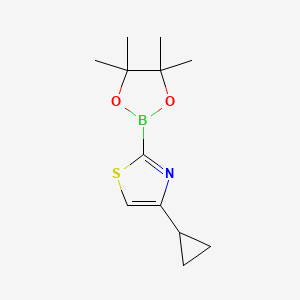
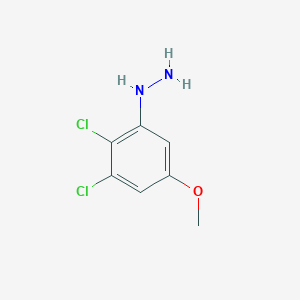
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
